1-[4-(Decyloxy)phenyl]-3-tritylurea
Description
1-[4-(Decyloxy)phenyl]-3-tritylurea is a synthetic urea derivative characterized by two distinct functional groups:
- A trityl group (triphenylmethyl, C₁₉H₁₅) on the urea nitrogen, introducing steric bulk and aromatic interactions.
Properties
Molecular Formula |
C36H42N2O2 |
|---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
1-(4-decoxyphenyl)-3-tritylurea |
InChI |
InChI=1S/C36H42N2O2/c1-2-3-4-5-6-7-8-18-29-40-34-27-25-33(26-28-34)37-35(39)38-36(30-19-12-9-13-20-30,31-21-14-10-15-22-31)32-23-16-11-17-24-32/h9-17,19-28H,2-8,18,29H2,1H3,(H2,37,38,39) |
InChI Key |
OOXDIETVNBOAHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(decyloxy)phenyl]-3-(triphenylmethyl)urea typically involves the reaction of 4-(decyloxy)aniline with triphenylmethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Decyloxy)phenyl]-3-(triphenylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-[4-(Decyloxy)phenyl]-3-(triphenylmethyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(decyloxy)phenyl]-3-(triphenylmethyl)urea involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to three categories of analogs: aryl ureas , decyloxy-substituted aromatics , and bulky nitrogen-containing derivatives . Key examples include:
Table 1: Comparative Analysis of Structural Analogues
*LogP values estimated via substituent contributions (decyloxy ≈ +4.5, trityl ≈ +5.0, methoxy ≈ -0.3).
Key Differences and Implications
Lipophilicity and Solubility: The decyloxy-trityl combination in the target compound results in extreme hydrophobicity (LogP ~9.5), surpassing analogs like 4'-Decyloxyacetophenone (LogP ~6.7). This property may enhance cell membrane penetration but limit aqueous solubility . Smaller substituents (e.g., methoxy in 1-(4-Methoxyphenyl)-3-phenylurea) reduce LogP to ~3.2, favoring solubility in polar solvents .
This contrasts with linear substituents like the dimethylaminopropyl group in 3-[3-(Dimethylamino)propyl]-1-phenylurea, which may improve conformational flexibility .
Toxicological Data: Similar to 3-[3-(Dimethylamino)propyl]-1-phenylurea and 1-(4-Methoxyphenyl)-3-phenylurea, the toxicological profile of the target compound is likely understudied, necessitating caution in handling .
Functional Versatility :
- Urea derivatives with aromatic groups (e.g., 1-(4-Methoxyphenyl)-3-phenylurea) are widely used in hydrogen-bond-driven crystal engineering . The target compound’s decyloxy chain could enable unique packing modes or surfactant-like behavior in supramolecular assemblies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
